(2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine
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Overview
Description
(2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. This compound features a tetrahydrofuran ring substituted with a pyrazole moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via condensation reactions using hydrazine derivatives and 1,3-diketones.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2R,3R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: It is studied for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine: A diastereomer with different stereochemistry.
(2S,3R)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine: Another diastereomer with distinct properties.
(2S,3S)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine: The enantiomer of the compound .
Uniqueness
The uniqueness of (2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine lies in its specific stereochemistry, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
(2R,3R)-2-(2-methylpyrazol-3-yl)oxolan-3-amine |
InChI |
InChI=1S/C8H13N3O/c1-11-7(2-4-10-11)8-6(9)3-5-12-8/h2,4,6,8H,3,5,9H2,1H3/t6-,8-/m1/s1 |
InChI Key |
SZODTXFPWVBAML-HTRCEHHLSA-N |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCO2)N |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)N |
Origin of Product |
United States |
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